Tetraphenylarsonium bromotriphenyl(thiocyanato-N)stannate(1-)
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Overview
Description
Tetraphenylarsonium bromotriphenyl(thiocyanato-N)stannate(1-) is a complex organometallic compound It consists of a tetraphenylarsonium cation and a bromotriphenyl(thiocyanato-N)stannate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetraphenylarsonium bromotriphenyl(thiocyanato-N)stannate(1-) typically involves a metathetic reaction. One common method involves reacting tetraphenylarsonium chloride with bromotriphenyl(thiocyanato-N)stannate in a suitable solvent such as acetonitrile or ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Tetraphenylarsonium bromotriphenyl(thiocyanato-N)stannate(1-) can undergo various chemical reactions, including:
Substitution Reactions: The thiocyanato group can be substituted with other ligands under appropriate conditions.
Oxidation and Reduction Reactions: The stannate center can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. These reactions typically occur in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new organometallic complexes with different ligands, while oxidation reactions can lead to higher oxidation states of the stannate center.
Scientific Research Applications
Tetraphenylarsonium bromotriphenyl(thiocyanato-N)stannate(1-) has several applications in scientific research:
Biology: Its potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, including its role as a catalyst in drug synthesis.
Mechanism of Action
The mechanism by which tetraphenylarsonium bromotriphenyl(thiocyanato-N)stannate(1-) exerts its effects involves interactions at the molecular level. The thiocyanato group can participate in coordination chemistry, forming bonds with various metal centers. This can influence the reactivity and stability of the compound. Additionally, the stannate center can undergo redox reactions, which can be harnessed in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylarsonium diisothiocyanatodichlorocobaltate(II): Similar in structure but contains cobalt instead of tin.
Tetraphenylarsonium halochromates: These compounds contain halides and are used in different chemical reactions.
Uniqueness
Tetraphenylarsonium bromotriphenyl(thiocyanato-N)stannate(1-) is unique due to the presence of the stannate center and the thiocyanato ligand
Properties
CAS No. |
159000-27-8 |
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Molecular Formula |
C43H35AsBrNSSn |
Molecular Weight |
871.3 g/mol |
IUPAC Name |
benzene;tetraphenylarsanium;tin(4+);bromide;thiocyanate |
InChI |
InChI=1S/C24H20As.3C6H5.CHNS.BrH.Sn/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;3*1-2-4-6-5-3-1;2-1-3;;/h1-20H;3*1-5H;3H;1H;/q+1;3*-1;;;+4/p-2 |
InChI Key |
UZWLJCIJIBDAJI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-].[Br-].[Sn+4] |
Origin of Product |
United States |
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